molecular formula C8H20N2O7 B13387910 DL-Threonine hemihydrate

DL-Threonine hemihydrate

Cat. No.: B13387910
M. Wt: 256.25 g/mol
InChI Key: QMWHMAPAPXBPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Threonine hemihydrate is a racemic mixture of the amino acid threonine, which contains both the D- and L- isomers. Threonine is an essential amino acid that plays a crucial role in protein biosynthesis. The hemihydrate form indicates that the compound includes water molecules in its crystalline structure. Threonine is vital for various physiological functions, including immune response, liver function, and central nervous system support.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Threonine can be synthesized through several methods. One common synthetic route involves the bromination of crotonic acid followed by amination. The process begins with the reaction of crotonic acid with mercuric acetate in methanol, followed by bromination using potassium bromide and bromine. The resulting bromo acids are then treated with concentrated ammonium hydroxide to yield DL-Threonine .

Industrial Production Methods: Industrial production of DL-Threonine often involves fermentation processes using genetically modified microorganisms such as Escherichia coli. These microorganisms are engineered to overproduce threonine by optimizing metabolic pathways and fermentation conditions. The produced threonine is then extracted and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: DL-Threonine undergoes various chemical reactions, including:

    Oxidation: Threonine can be oxidized to form α-ketobutyrate and ammonia.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Threonine can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as acetic anhydride and formic acid are used in substitution reactions involving the hydroxyl group.

Major Products:

Scientific Research Applications

DL-Threonine hemihydrate has numerous applications in scientific research:

Mechanism of Action

DL-Threonine exerts its effects primarily through its role in protein biosynthesis. It is incorporated into proteins as directed by the genetic code. Threonine residues can undergo post-translational modifications such as phosphorylation and glycosylation, which are crucial for protein function and signaling pathways. The hydroxyl group in threonine allows it to participate in hydrogen bonding and other interactions that stabilize protein structures .

Comparison with Similar Compounds

    L-Threonine: The L-isomer of threonine, which is biologically active and used in protein synthesis.

    D-Threonine: The D-isomer, which is less common and not typically used in protein synthesis.

    Serine: Another hydroxyl-containing amino acid with similar properties but differing in its side chain structure.

Uniqueness: DL-Threonine hemihydrate is unique due to its racemic nature, containing both D- and L- isomers. This property makes it useful in studies requiring a mixture of both isomers. Additionally, the hemihydrate form provides stability and ease of handling in various applications .

Properties

Molecular Formula

C8H20N2O7

Molecular Weight

256.25 g/mol

IUPAC Name

2-amino-3-hydroxybutanoic acid;hydrate

InChI

InChI=1S/2C4H9NO3.H2O/c2*1-2(6)3(5)4(7)8;/h2*2-3,6H,5H2,1H3,(H,7,8);1H2

InChI Key

QMWHMAPAPXBPFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O

Origin of Product

United States

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